molecular formula C9H11BF4NO2- B578977 2-Ethyl-7-hydroxybenzisoxazolium fluoroborate CAS No. 16859-20-4

2-Ethyl-7-hydroxybenzisoxazolium fluoroborate

Cat. No.: B578977
CAS No.: 16859-20-4
M. Wt: 251.996
InChI Key: FHJRMVJDOIXNCS-UHFFFAOYSA-N
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Description

2-Ethyl-7-hydroxybenzisoxazolium fluoroborate is a chemical compound known for its application in peptide synthesis. It is a benzisoxazolium salt that plays a crucial role in the activation chemistry of peptide coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-7-hydroxybenzisoxazolium fluoroborate involves the reaction of 2-ethyl-7-hydroxybenzisoxazole with tetrafluoroboric acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired fluoroborate salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-7-hydroxybenzisoxazolium fluoroborate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

2-Ethyl-7-hydroxybenzisoxazolium fluoroborate is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 2-ethyl-7-hydroxybenzisoxazolium fluoroborate involves the activation of peptide acids, enabling their coupling with amines. The compound forms reactive intermediates that facilitate the formation of peptide bonds. The molecular targets include peptide acids and amines, and the pathways involve the formation of oxazolones and other intermediates .

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethyl-7-hydroxybenzisoxazolium chloride
  • 2-Ethyl-7-hydroxybenzisoxazolium bromide
  • 2-Ethyl-7-hydroxybenzisoxazolium iodide

Uniqueness

2-Ethyl-7-hydroxybenzisoxazolium fluoroborate is unique due to its specific reactivity and stability in peptide synthesis. Compared to its chloride, bromide, and iodide counterparts, the fluoroborate salt offers distinct advantages in terms of reaction efficiency and product yield .

Properties

IUPAC Name

2-ethyl-1,2-benzoxazol-2-ium-7-ol;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2.BF4/c1-2-10-6-7-4-3-5-8(11)9(7)12-10;2-1(3,4)5/h3-6H,2H2,1H3;/q;-1/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCTQYZNTVCRACX-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC[N+]1=CC2=C(O1)C(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BF4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16859-20-4
Record name 1,2-Benzisoxazolium, 2-ethyl-7-hydroxy-, tetrafluoroborate(1-) (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16859-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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